Nec-1i

Vue d'ensemble

Description

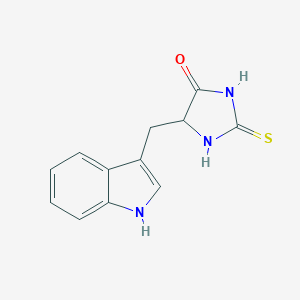

Cell-permeable N-demethylated thiohydantoin analog of Necrostatin-1 (Nec-1) without antinecroptotic properties; serves as an inactive control.

Necrostatin-1 Inactive Control (Nec-1i) is a demethylated variant of necrostatin-1 (Nec-1; ), a RIP1 kinase inhibitor. While both Nec-1 and this compound inhibit the immune regulator indoleamine 2,3-dioxygenase, Nec1i is ~ 100-fold less effective than Nec-1 in inhibiting RIP1 kinase in vitro and 10-fold less potent than Nec-1 in a mouse necroptosis assay. However, equally high doses of Nec-1 and this compound are reported to inhibit TNF-induced systemic inflammatory response syndrome in vivo. This compound is often used as an inactive control in studies using Nec-1 to exclude nonspecific off-target effects.

Applications De Recherche Scientifique

Activités antioxydantes

Nec-1i a été trouvé pour avoir des activités antioxydantes potentielles . Il a été évalué in vitro pour ses activités antioxydantes et s'est avéré avoir des activités de piégeage des radicaux . Les effets antioxydants de this compound ont été quantifiés en effectuant un essai de piégeage des radicaux 1,1-diphényl-2-picrylhydrazyle (DPPH) . Dans l'essai de capacité de réduction des ions cuivriques, this compound a montré une capacité antioxydante plus forte que Nec-1 . Dans l'essai d'activité de type superoxyde dismutase (SOD), Nec-1 et this compound ont tous deux été trouvés pour avoir une capacité antioxydante plus forte que l'acide ascorbique .

Inhibition de la nécroptose

This compound, ainsi que Nec-1, sont des inhibiteurs de la nécroptose qui attirent l'attention comme agents thérapeutiques potentiels contre diverses maladies où la nécroptose est considérée comme un facteur contributif . This compound supprime la nécroptose en inhibant la kinase de la protéine d'interaction avec le récepteur (RIP) 1 .

Réduction des espèces réactives de l'oxygène (ROS)

This compound peut également réduire la production d'espèces réactives de l'oxygène (ROS) . Cependant, les mécanismes moléculaires sous-jacents qui régissent la réduction des ROS restent flous .

Agent thérapeutique pour diverses maladies

This compound est étudié comme agent thérapeutique potentiel contre diverses maladies telles que la lésion pulmonaire aiguë, la maladie pulmonaire obstructive chronique, la lésion rénale aiguë, la stéatose hépatique non alcoolique et la maladie neurodégénérative

Mécanisme D'action

Target of Action

Necrostatin-1 Inactive Control (Nec-1i) is an inactive variant of Necrostatin-1 (Nec-1), a well-known inhibitor of necroptosis . Nec-1 primarily targets the receptor-interacting protein 1 (RIP1) kinase . RIP1 kinase plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death .

Mode of Action

This compound, similar to Nec-1, acts via allosteric blockade of RIP1 kinase . This action prevents the formation of the necrosome complex and the execution of the necroptotic program . This compound is less effective than nec-1 in inhibiting human rip1 kinase activity in vitro .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the necroptosis signaling pathway . Necroptosis is a well-regulated cell death mechanism mediated via tumor necrosis factor receptor 1 (TNFR1) signaling and the actions of RIP kinases . Activated RIP1 forms a complex with RIP3, promoting the phosphorylation and oligomerization of mixed-lineage kinase domain-like protein (MLKL) and triggering caspase-independent cell death .

Result of Action

This compound exhibits antioxidant activity in DPPH radical scavenging assay . In the cupric ion-reducing capacity assay, this compound showed stronger antioxidant capacity than Nec-1 . These results suggest that this compound may exhibit direct radical scavenging ability against superoxide anions, independent of RIP1 inhibition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the environment could potentially affect the antioxidant activity of this compound . .

Analyse Biochimique

Biochemical Properties

Necrostatin-1, Inactive Control interacts with the immune regulator indoleamine 2,3-dioxygenase . It is less effective than Necrostatin-1 in inhibiting RIP1 kinase . This interaction with RIP1 kinase is crucial in the regulation of necroptosis, a form of programmed cell death .

Cellular Effects

In cellular contexts, Necrostatin-1, Inactive Control has been found to modify heart function under non-cell death conditions . It has been observed to increase left ventricular developed pressure (LVDP) in Langendorff-perfused rat hearts .

Molecular Mechanism

The molecular mechanism of Necrostatin-1, Inactive Control involves its interaction with indoleamine 2,3-dioxygenase and its less potent inhibition of RIP1 kinase . This interaction influences the regulation of necroptosis .

Temporal Effects in Laboratory Settings

It is known that it can modify heart function under non-cell death conditions .

Dosage Effects in Animal Models

It has been observed to increase LVDP in Langendorff-perfused rat hearts .

Metabolic Pathways

It is known to interact with indoleamine 2,3-dioxygenase .

Subcellular Localization

Given its interactions with indoleamine 2,3-dioxygenase and RIP1 kinase, it is likely to be found in locations where these proteins are present .

Propriétés

IUPAC Name |

5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLRRPKKFHUEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10418692 | |

| Record name | Nec-1i | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64419-92-7 | |

| Record name | Nec-1i | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

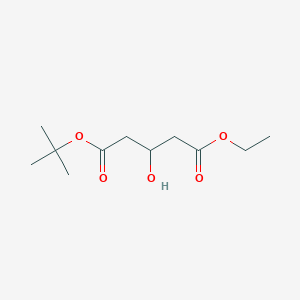

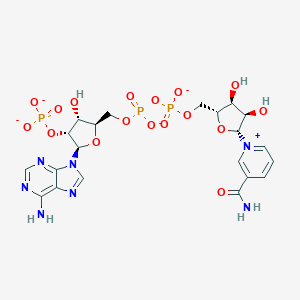

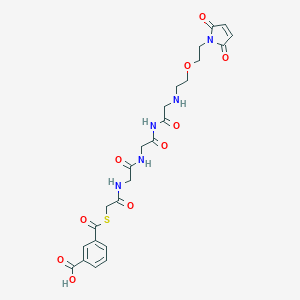

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)